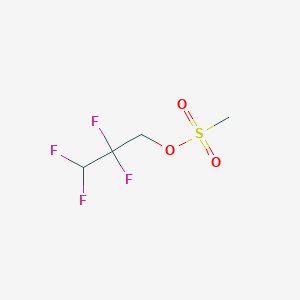
N-ethylbis(isobutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylbis(isobutyl)amine is an organic compound with the molecular formula C10H23N. It is a tertiary amine, characterized by the presence of an ethyl group, a methyl group, and a 2-methylpropyl group attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-ethylbis(isobutyl)amine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of 2-methylpropan-1-amine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: N-ethylbis(isobutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
N-ethylbis(isobutyl)amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethylbis(isobutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. Its tertiary amine structure allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Diisobutylamine: Similar in structure but lacks the ethyl group.
N-Ethyl-2-methyl-1-propanamine: Similar but with different alkyl group arrangements.
N-Methylisopropylamine: Contains a methyl group instead of an ethyl group.
Uniqueness: N-ethylbis(isobutyl)amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other amines may not be suitable.
Eigenschaften
CAS-Nummer |
18677-85-5 |
|---|---|
Molekularformel |
C10H23N |
Molekulargewicht |
157.30 g/mol |
IUPAC-Name |
N-ethyl-2-methyl-N-(2-methylpropyl)propan-1-amine |
InChI |
InChI=1S/C10H23N/c1-6-11(7-9(2)3)8-10(4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
XQQLJWFNDMEBHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)










![N-{[4-(Trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B8732459.png)

